molecular formula C22H15ClN4O4 B2596979 2-amino-N-(2-chlorophenyl)-3-(3-nitrobenzoyl)indolizine-1-carboxamide CAS No. 904267-16-9

2-amino-N-(2-chlorophenyl)-3-(3-nitrobenzoyl)indolizine-1-carboxamide

Cat. No. B2596979
CAS RN: 904267-16-9
M. Wt: 434.84
InChI Key: NSAHRSRRNFODOB-UHFFFAOYSA-N
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Description

‘2-amino-N-(2-chlorophenyl)-3-(3-nitrobenzoyl)indolizine-1-carboxamide’ is a chemical compound with potential in scientific research. It has a molecular formula of C22H15ClN4O4 .

Scientific Research Applications

Photoluminescent Materials

Indolizine derivatives, such as 6-Amino-8-cyanobenzo[1,2-b]indolizines, have been studied for their unusual blue-shifted acid-responsive photoluminescence behavior, demonstrating reversible pH-dependent optical properties. This characteristic makes them potential candidates for applications in photoluminescent materials and sensors. The ability to tune optical and pH effects through substitution offers a pathway for creating versatile materials for various scientific applications (Outlaw et al., 2016).

Tropical Disease Treatment

Indolizine derivatives have also been synthesized for potential application in treating tropical diseases, with specific isoxazoline indolizine amide compounds designed and prepared. The strategic synthesis of indolizine core structures as common intermediates allows for efficient derivatization, suggesting their potential utility in developing new therapeutic agents (Zhang et al., 2014).

Antibacterial and Antitumor Agents

Further research into indolizine derivatives has explored their synthesis and evaluation as anti-tuberculosis, anticancer, anti-inflammatory, and antibacterial agents. The synthesis of substituted 3-(3-chlorobenzoyl)-N-phenylindolizine-1-carboxamides and their in vitro activities underscore the potential of indolizine derivatives in medicinal chemistry, providing a foundation for developing new treatments (Mahanthesha et al., 2022).

Organic Synthesis and Chemical Transformations

The broader chemical research on indolizine derivatives encompasses their synthesis and transformations, which are fundamental for creating various biologically active molecules. Studies on synthesizing ethyl 3-(benzoylamino)-1H-indole-2-carboxylates, related to the indolizine family, highlight the versatility of these compounds in organic synthesis, leading to potential applications in drug discovery and development (Cucek & Verček, 2008).

properties

IUPAC Name

2-amino-N-(2-chlorophenyl)-3-(3-nitrobenzoyl)indolizine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H15ClN4O4/c23-15-8-1-2-9-16(15)25-22(29)18-17-10-3-4-11-26(17)20(19(18)24)21(28)13-6-5-7-14(12-13)27(30)31/h1-12H,24H2,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSAHRSRRNFODOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)C2=C3C=CC=CN3C(=C2N)C(=O)C4=CC(=CC=C4)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H15ClN4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-amino-N-(2-chlorophenyl)-3-(3-nitrobenzoyl)indolizine-1-carboxamide

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